Chlorantraniliprole-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorantraniliprole-D3 is a deuterated form of Chlorantraniliprole, an insecticide belonging to the anthranilic diamide class. It is primarily used to control a wide range of pests, including those from the orders Lepidoptera, Coleoptera, Diptera, and Isoptera. This compound is characterized by its high efficacy and low mammalian toxicity, making it a valuable tool in integrated pest management.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorantraniliprole-D3 can be synthesized through a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This process involves the use of anthranilic acid derivatives and methane sulfonyl chloride as a reagent for amide coupling in the presence of pyridine or substituted pyridines as bases in acetonitrile as a solvent . The reaction conditions are mild, and the process is designed to be environmentally friendly and cost-effective.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce production costs, minimize by-products, and simplify isolation and purification steps. The use of one-pot reactions and in-situ synthesis of key starting materials further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Chlorantraniliprole-D3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chlorantraniliprole-D3 has a wide range of scientific research applications, including:
Mechanism of Action
Chlorantraniliprole-D3 exerts its effects by binding to the ryanodine receptor in insect muscle cells. This binding causes the release of calcium ions from the sarcoplasmic reticulum, leading to muscle paralysis and ultimately the death of the insect . The high selectivity of this compound for insect ryanodine receptors accounts for its low toxicity to mammals .
Comparison with Similar Compounds
Similar Compounds
Flubendiamide: Another anthranilic diamide insecticide with a similar mode of action.
Cyantraniliprole: A related compound with broader pest control spectrum.
Tetraniliprole: A newer compound with enhanced efficacy against resistant pest populations.
Uniqueness
Chlorantraniliprole-D3 is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements. Its high efficacy, low mammalian toxicity, and environmental friendliness make it a preferred choice in integrated pest management programs .
Properties
Molecular Formula |
C18H14BrCl2N5O2 |
---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
5-bromo-N-[4-chloro-2-methyl-6-(trideuteriomethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28)/i2D3 |
InChI Key |
PSOVNZZNOMJUBI-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)Cl)C)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.